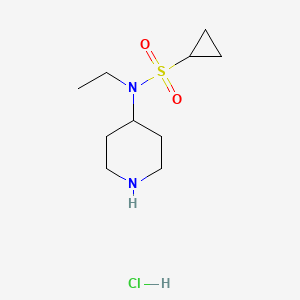

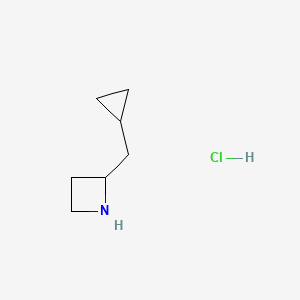

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases.

Neuropharmacology

In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Piperidine derivatives have been explored for their role in modulating neurotransmitter systems, which could lead to treatments for neurological disorders such as Parkinson’s disease, schizophrenia, and depression .

Chemical Synthesis

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery .

Material Science

This compound can be utilized in material science for the development of novel polymers and materials with specific properties. The incorporation of piperidine moieties into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .

Agricultural Chemistry

In agricultural chemistry, piperidine derivatives are investigated for their potential as agrochemicals, including pesticides and herbicides. The unique chemical properties of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride could lead to the development of new compounds that protect crops from pests and diseases .

Biochemical Research

This compound is also used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry, N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is explored for its potential to enhance the pharmacokinetic properties of drugs. Modifying drug molecules with this compound can improve their solubility, stability, and bioavailability, making them more effective in clinical applications .

Toxicology Studies

Finally, this compound is used in toxicology studies to evaluate its safety and potential toxic effects. Understanding its toxicological profile is crucial for its development and application in various fields, ensuring that it can be used safely in pharmaceuticals, agriculture, and other industries .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications .

Eigenschaften

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)